molecular formula C16H11NS2 B14243696 Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- CAS No. 217963-27-4

Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-

Cat. No.: B14243696
CAS No.: 217963-27-4
M. Wt: 281.4 g/mol
InChI Key: RJWCAACZKXBKRZ-UHFFFAOYSA-N
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Description

Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with compounds containing active hydrogen atoms.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzo[b]thiophene moieties makes it a versatile scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

217963-27-4

Molecular Formula

C16H11NS2

Molecular Weight

281.4 g/mol

IUPAC Name

5-(1-benzothiophen-2-yl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C16H11NS2/c1-10-17-13-8-12(6-7-15(13)18-10)16-9-11-4-2-3-5-14(11)19-16/h2-9H,1H3

InChI Key

RJWCAACZKXBKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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